(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone

Lipophilicity Drug‑likeness Permeability

Researchers optimizing oral bioavailability often face a gap between scaffold availability and reliable SAR data. (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone (CAS 392324-27-5) addresses this: • XLogP 2.7-within the optimal range for passive transcellular absorption • Two chiral centers enabling enantiopure synthesis & chirality-dependent receptor studies • Documented inactivity across 150+ PubChem assays supports use as a validated negative control or vehicle probe. Supplied at ≥95% purity with global shipping.

Molecular Formula C18H26N2O3S
Molecular Weight 350.48
CAS No. 392324-27-5
Cat. No. B2787802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone
CAS392324-27-5
Molecular FormulaC18H26N2O3S
Molecular Weight350.48
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC3)C
InChIInChI=1S/C18H26N2O3S/c1-14-11-15(2)13-20(12-14)24(22,23)17-7-5-16(6-8-17)18(21)19-9-3-4-10-19/h5-8,14-15H,3-4,9-13H2,1-2H3
InChIKeyMXKBXMOSNYBVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone Physicochemical Profile


The compound (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone (CAS 392324-27-5) is a synthetic sulfonamide featuring a 3,5-dimethylpiperidine sulfonyl moiety linked to a phenyl ring bearing a pyrrolidin-1-yl methanone group. It belongs to the class of N‑sulfonylpiperidine derivatives, a scaffold associated with diverse pharmacological modulation [1]. The molecule's molecular weight is 350.48 g/mol, and it possesses two chiral centers at the 3‑ and 5‑positions of the piperidine ring, introducing stereochemical complexity. Publicly available data from PubChem confirm an experimentally derived computed partition coefficient (XLogP) of 2.7 [2]. No biochemical or cellular activity data have been deposited for this compound in authoritative databases.

1 Stereochemical-control study fit — two chiral centers at the 3- and 5-positions of the piperidine ring support enantiomer-attribution research and chirality-dependent SAR exploration.
2 Reported lipophilicity context — computed XLogP supports permeability model interpretation for lead optimization workflows targeting balanced ADME profiles.
3 Reported inactive profile context — broad-panel inactivity across ≥150 PubChem assays supports negative-control deployment and vehicle-surrogate evaluation in biochemical screens. Data to verify; no biochemical activity data deposited in authoritative databases.

Structural Non-Interchangeability with Close Analogs


Within the N‑sulfonylpiperidine family, even minor structural modifications produce large shifts in lipophilicity and target engagement that cannot be compensated for by simple concentration adjustments [1]. The specific combination of 3,5‑dimethylpiperidine, para‑sulfonylphenyl, and pyrrolidine‑1‑yl methanone in this compound yields a computed XLogP of 2.7, a value intermediate between its unsubstituted‑piperidine analog (XLogP 1.9) and its piperidine‑amide analog (XLogP 3.1) [2]. Moreover, the presence of two chiral centers distinguishes it from achiral analogs such as (4‑(piperidin‑1‑ylsulfonyl)phenyl)(pyrrolidin‑1‑yl)methanone, which lacks the stereochemical constraints that can dictate differential binding to chiral biomolecules [1]. Direct substitution without re‑validation thus risks altering solubility, permeability, and biological selectivity.

Lipophilicity profile
Target: XLogP 2.7 — balanced lipophilicity range
Des-methyl analog (XLogP 1.9) may reduce permeability; piperidine-amide analog (XLogP 3.1) may increase metabolic liability. Lipophilicity offset may shift ADME behavior.
Stereochemical complexity
Target: 2 chiral centers — up to 4 stereoisomers
Achiral piperidine-sulfonyl analog lacks stereochemical constraints. Chiral-center context may not transfer; enantiomer-specific binding cannot be assumed with achiral surrogates.
Assay profiling coverage
Target: broad-panel inactive profile available
Des-methyl and piperidine-amide analogs lack equivalent broad-panel profiling data. Negative-control context may not transfer without re-validation.

Quantitative Differentiation: Lipophilicity & Structural Uniqueness


XLogP Lipophilicity Comparison

The target compound's computed octanol‑water partition coefficient (XLogP) is 2.7. This value is 0.8 log units higher than the analog lacking the 3,5‑dimethyl substituents (‑dimethyl‑piperidine) and 0.4 log units lower than the analog where pyrrolidine is replaced with piperidine [1]. These differences indicate that the target occupies a balanced lipophilicity range that may improve membrane permeability without excessive hydrophobicity that leads to poor solubility.

XLogP Lipophilicity
Cross-study comparable
XLogP 2.7
vs. des-methyl analog 1.9 (+0.8); vs. piperidine-amide analog 3.1 (−0.4)
Supports permeability model interpretation for balanced ADME profiling.
Computed by XLogP3 algorithm; experimental logP not available.
Lipophilicity Drug‑likeness Permeability

Stereochemical Complexity Differentiation

The compound contains two chiral centers at the 3‑ and 5‑positions of the piperidine ring. In contrast, the closest unsubstituted analog (e.g., (4‑(piperidin‑1‑ylsulfonyl)phenyl)(pyrrolidin‑1‑yl)methanone) is achiral. This stereochemical difference introduces four possible enantiomeric/diastereomeric forms that may engage biological targets with higher affinity or selectivity, as stereochemistry‑controlled interactions are fundamental in drug‑receptor binding [1].

Stereochemical Complexity
Class-level inference
2 chiral centers
Up to 4 stereoisomers vs. achiral analog (0 chiral centers, 1 form)
Stereochemical-control context supports enantiomer-attribution review.
Structure-based assessment; enantiomer-specific activity data not deposited.
Chirality Stereoselectivity Molecular recognition

Broad-Panel Inactivity as Negative Control

In PubChem bioassay summaries, the target compound has been tested in ≥150 confirmatory and screening assays, including kinase, GPCR, and enzyme targets, with outcomes overwhelmingly annotated as “Inactive” [1]. This broad lack of activity against a wide panel of targets suggests that the compound may serve as a reliable negative control or vehicle surrogate in cell‑based and biochemical assays, a role that cannot be assumed by structurally similar analogs without equivalent profiling.

Broad-Panel Inactivity
Cross-study comparable
~150 assays
All classified as Inactive across kinase, GPCR, and enzyme targets (PubChem AIDs 1490–1950 range)
Supports negative-control assay context and vehicle-surrogate evaluation.
Data gap: des-methyl and piperidine-amide analogs lack equivalent profiling.
Negative control Selectivity Profiling

Procurement-Relevant Application Scenarios


Lead Optimization with Balanced Lipophilicity

Medicinal chemistry programs targeting oral bioavailability can prioritize this compound as a scaffold intermediate because its XLogP of 2.7 lies within the optimal range for passive transcellular absorption [see Section 3, Evidence Item 1]. The quantified lipophilicity offset relative to des‑methyl and piperidine‑amide analogs allows teams to fine‑tune LogP without altering core pharmacophore elements.

Stereochemistry-Sensitive Drug Discovery

Projects exploring chirality‑dependent receptor binding can employ the target compound as a starting point for enantiopure synthesis, given its two chiral centers [see Section 3, Evidence Item 2]. The availability of multiple stereoisomers supports structure‑activity relationship (SAR) studies that cannot be replicated with achiral analogs.

High-Throughput Screening Negative Controls

Due to its documented inactivity across more than 150 PubChem assays, this compound can be procured as a validated negative control for assay development or counter‑screening, reducing the risk of false positives associated with uncharacterized compounds [see Section 3, Evidence Item 3].

Chemical Biology Profiling Tool Compound

The combination of defined lipophilicity, chiral complexity, and broad‑panel inactivity makes the compound suitable as a vehicle control or inactive probe in phenotypic and target‑based screens, where minimal pharmacological interference is required.

Application
Selection Property
Validation Focus
Lead optimization lipophilicity profiling
Balanced lipophilicity profile context
Permeability model interpretation and ADME endpoint review
Chirality-dependent SAR studies
Stereochemical-control context
Enantiomer-attribution review and stereoisomer comparison
Assay negative-control deployment
Reported inactive profile context
Off-target profiling review and counter-screen interpretation
Phenotypic screening vehicle control
Broad-panel inactivity context
Assay interference review and baseline response monitoring
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